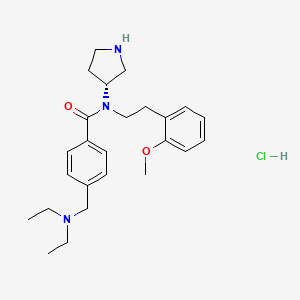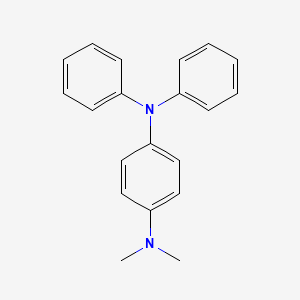
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine is an organic compound with a complex structure that includes both dimethyl and diphenyl groups attached to a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with dimethyl and diphenyl reagents under controlled conditions. One common method involves the use of dimethyl sulfate and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its molecular structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in biological and chemical systems.
類似化合物との比較
Similar Compounds
N1,N1-diphenylbenzene-1,4-diamine: Similar structure but lacks the dimethyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of phenyl groups.
N,N’-dimethyl-1,4-benzenediamine: Similar core structure but different substituents.
Uniqueness
N1,N1-dimethyl-N4,N4-diphenylbenzene-1,4-diamine is unique due to its combination of dimethyl and diphenyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C20H20N2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
1-N,1-N-dimethyl-4-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChIキー |
TXKQCTHPSAGRJG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Aza-Bicyclo[2.2.2]Oct-3-Yl)-Pyridin-3-Yl-Methyl-Amine Oxalate](/img/structure/B14119709.png)
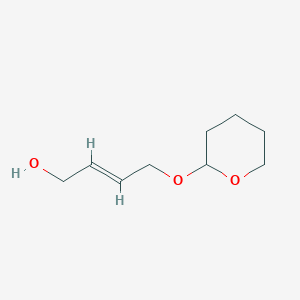
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)
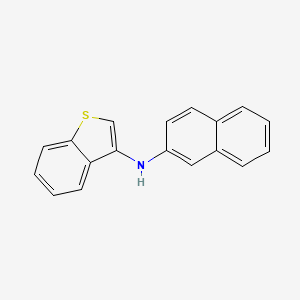
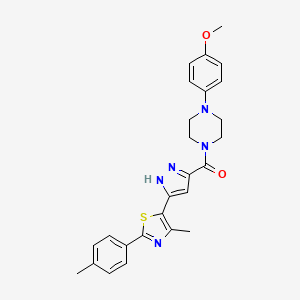
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)

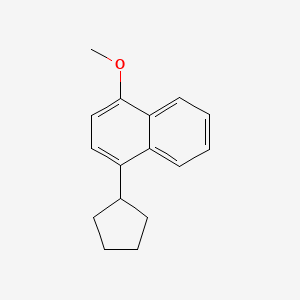
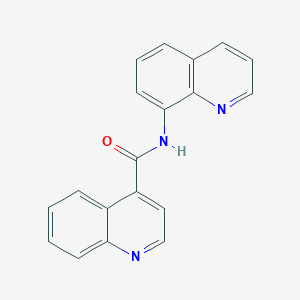
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

